molecular formula C15H25ClN2O4S B161538 Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride CAS No. 132567-23-8

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride

Cat. No.: B161538
CAS No.: 132567-23-8
M. Wt: 364.9 g/mol
InChI Key: PANCUSOLRKZFFN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester, an amino group, and a sulfonyl group attached to a hexanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride typically involves multiple steps. One common method includes the reaction of ethyl 2-aminohexanoate with 4-methylbenzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or isocyanates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitro derivatives, while reduction with sodium borohydride may produce sulfide derivatives.

Scientific Research Applications

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-4-methylbenzenesulfonamide: Similar structure with an aminoethyl group instead of an aminohexanoate.

    4-methylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Ethyl 2-aminohexanoate: The starting material for the synthesis.

Uniqueness

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an ethyl ester, an amino group, and a sulfonyl group attached to a hexanoate backbone. The synthesis typically involves the reaction of ethyl 2-aminohexanoate with 4-methylbenzenesulfonyl chloride under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran with bases such as triethylamine to facilitate the reaction.

Antimicrobial Properties

This compound has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of related sulfonamide compounds showed minimum inhibitory concentrations (MIC) ranging from 20 to 40 μg/mL against these bacteria .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. This mechanism is crucial in inhibiting bacterial growth and potentially other therapeutic applications.

Case Studies

StudyFindings
Dogan et al. (2018)Investigated various substitutions at the amine group of similar compounds showing promising antimicrobial activity against S. aureus (MIC = 62.5 μg/mL) .
Research on Sulfonamide DerivativesDemonstrated that halogenated derivatives exhibited enhanced antibacterial effects with MIC values significantly lower than standard antibiotics .
Antifungal Activity StudiesShowed that certain derivatives displayed moderate antifungal activity against Candida albicans and Aspergillus niger, indicating potential for broader therapeutic applications .

Comparative Analysis

When compared to other similar compounds, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological activity.

CompoundStructureBiological Activity
N-(2-aminoethyl)-4-methylbenzenesulfonamideAminoethyl group instead of aminohexanoateModerate antibacterial activity
4-methylbenzenesulfonyl chloridePrecursor for synthesisNot directly active; used in synthesis
Ethyl 2-aminohexanoateStarting material for synthesisLimited biological activity

Properties

IUPAC Name

ethyl 2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANCUSOLRKZFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585273
Record name Ethyl N~6~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132567-23-8
Record name Ethyl N~6~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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